molecular formula C20H19BrN2O8 B4324779 3',5'-DIMETHYL 2'-AMINO-5-BROMO-6'-(2-METHOXY-2-OXOETHYL)-1-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE

3',5'-DIMETHYL 2'-AMINO-5-BROMO-6'-(2-METHOXY-2-OXOETHYL)-1-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE

Cat. No.: B4324779
M. Wt: 495.3 g/mol
InChI Key: UONFXZZTOHWXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2’-amino-5-bromo-6’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 2’-amino-5-bromo-6’-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves multiple steps, typically starting with the preparation of the indole and pyran precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro linkage. For instance, the use of palladium catalysts in a Suzuki coupling reaction can be employed to introduce the bromo substituent . The final step usually involves the esterification of the carboxyl groups to form the dimethyl ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Dimethyl

Properties

IUPAC Name

dimethyl 2'-amino-5-bromo-6'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O8/c1-23-11-6-5-9(21)7-10(11)20(19(23)27)14(17(25)29-3)12(8-13(24)28-2)31-16(22)15(20)18(26)30-4/h5-7H,8,22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONFXZZTOHWXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C3(C1=O)C(=C(OC(=C3C(=O)OC)N)CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-DIMETHYL 2'-AMINO-5-BROMO-6'-(2-METHOXY-2-OXOETHYL)-1-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3',5'-DIMETHYL 2'-AMINO-5-BROMO-6'-(2-METHOXY-2-OXOETHYL)-1-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
3',5'-DIMETHYL 2'-AMINO-5-BROMO-6'-(2-METHOXY-2-OXOETHYL)-1-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE
Reactant of Route 4
3',5'-DIMETHYL 2'-AMINO-5-BROMO-6'-(2-METHOXY-2-OXOETHYL)-1-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
3',5'-DIMETHYL 2'-AMINO-5-BROMO-6'-(2-METHOXY-2-OXOETHYL)-1-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
3',5'-DIMETHYL 2'-AMINO-5-BROMO-6'-(2-METHOXY-2-OXOETHYL)-1-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE

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